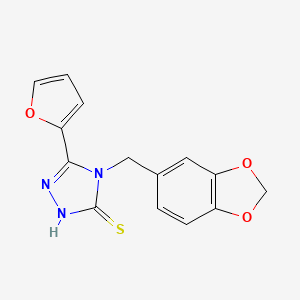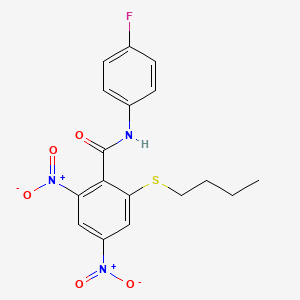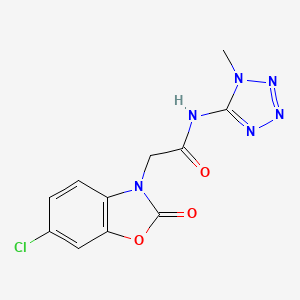![molecular formula C18H21N3O2 B11051009 N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is an organic compound belonging to the class of benzamides. This compound features a benzamide core with a substituted phenyl ring, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylphenylamine to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then acylated with propyl isocyanate to form the propylcarbamoyl derivative. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize costs and environmental impact, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a crucial step in its synthesis.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with proteins, influencing biological pathways.
Medicine
In medicine, derivatives of benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects. This compound could be explored for similar therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamide moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can alter cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest form, used as a starting material for various derivatives.
N-(2-Methylphenyl)benzamide: Lacks the propylcarbamoyl group, offering different reactivity and biological activity.
N-(2-Methyl-6-aminophenyl)benzamide: Similar structure but without the carbamoyl group, affecting its chemical properties.
Uniqueness
N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is unique due to the presence of the propylcarbamoyl group, which enhances its solubility and reactivity. This structural feature allows for specific interactions with biological targets, potentially leading to unique pharmacological effects.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[2-methyl-6-(propylcarbamoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-12-19-18(23)20-15-11-7-8-13(2)16(15)21-17(22)14-9-5-4-6-10-14/h4-11H,3,12H2,1-2H3,(H,21,22)(H2,19,20,23) |
Clave InChI |
RNLOOXNFQJYFSU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)

![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)


![2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline](/img/structure/B11050968.png)
![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)
![5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline](/img/structure/B11050985.png)
![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)